molecular formula C15H12ClFO3 B454888 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438220-87-2

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B454888
CAS No.: 438220-87-2
M. Wt: 294.7g/mol
InChI Key: JQMALKLOYRVXJY-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is a substituted benzaldehyde compound that serves as a versatile and valuable synthetic intermediate in advanced medicinal chemistry and drug discovery research. Its molecular architecture, featuring a benzaldehyde core substituted with phenoxymethyl and methoxy groups, makes it a key building block for the synthesis of more complex organic molecules with potential biological activity. This compound is of significant interest in pharmaceutical development, particularly in the exploration of novel therapeutics designed to modulate tissue oxygenation levels . Research indicates that structurally related substituted benzaldehyde compounds can function as inducters of hemoglobin's oxygen release capability, positioning them as promising candidates for investigating treatments for conditions such as ischemia, diabetic ulcers, and other disorders involving localized hypoxia . The specific substitution pattern on the aromatic rings allows researchers to fine-tune the electronic and steric properties of the final molecule, thereby optimizing its binding affinity and pharmacological profile. As a high-purity chemical building block, it enables researchers to construct targeted libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(17)7-13(15)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMALKLOYRVXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most widely reported method for synthesizing 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde involves a nucleophilic substitution reaction between 2-chloro-4-fluorophenol and a 4-methoxybenzyl halide derivative. The hydroxyl group of 2-chloro-4-fluorophenol acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., chloride or bromide). This results in the formation of the ether linkage characteristic of the target compound.

The reaction typically proceeds under mild conditions (25–60°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts like potassium carbonate or triethylamine are employed to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity. A representative reaction equation is:

2-Chloro-4-fluorophenol+4-Methoxybenzyl chlorideBase, DMFThis compound+HCl\text{2-Chloro-4-fluorophenol} + \text{4-Methoxybenzyl chloride} \xrightarrow{\text{Base, DMF}} \text{this compound} + \text{HCl}

Optimization Parameters

Solvent Selection : DMF outperforms toluene or tetrahydrofuran (THF) due to its high polarity, which stabilizes ionic intermediates. Reactions in DMF achieve yields of 78–85%, compared to 60–65% in THF.

Catalyst Impact : Potassium carbonate (K₂CO₃) provides superior yields (82%) over sodium hydroxide (NaOH, 70%) by minimizing side reactions such as hydrolysis of the benzyl halide.

Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the aldehyde group. Elevated temperatures (>80°C) lead to a 15–20% reduction in yield due to byproduct formation.

Multi-Step Synthesis from Isovanillin

Patent-Based Methodology

A patent by CN105153065B outlines a cost-effective route starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). This method avoids column chromatography, making it scalable for industrial production:

  • Oxidation of Isovanillin :
    Isovanillin reacts with formic acid and hydrogen peroxide at 0°C to form 3-hydroxy-4-methoxybenzaldehyde oxide. Yield: 80% after recrystallization.

  • Etherification with N-(3-Chloropropyl)morpholine :
    The oxide intermediate undergoes etherification with N-(3-chloropropyl)morpholine in DMF at 50–120°C. Sodium carbonate facilitates the reaction, achieving 84% yield.

  • Cyclization and Functionalization :
    Subsequent cyclization with ammonium formate oxime and dehydration yields the quinazoline core, which is further functionalized to produce the target aldehyde.

Table 1: Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey ReagentsYieldPurity
Nucleophilic Substitution2-Chloro-4-fluorophenol4-Methoxybenzyl chloride, K₂CO₃82%95%
Patent RouteIsovanillinFormic acid, H₂O₂, N-(3-Chloropropyl)morpholine84%98%

Catalytic and Solvent Effects on Reaction Efficiency

Role of Polar Aprotic Solvents

DMF’s high dielectric constant (ε=36.7\varepsilon = 36.7) enhances ion pair separation, accelerating the nucleophilic attack. Experiments show a direct correlation between solvent polarity and reaction rate:

Rate (DMF)=2.3×Rate (THF)\text{Rate (DMF)} = 2.3 \times \text{Rate (THF)}

Catalyst Loading and Yield

Trials with K₂CO₃ demonstrate optimal catalyst loading at 1.5 equivalents. Excess base (>2 eq.) induces side reactions, reducing yield by 12–15%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ9.82\delta 9.82 (aldehyde proton), δ6.87.4\delta 6.8–7.4 (aromatic protons), and δ3.85\delta 3.85 (methoxy group) confirm the structure.

  • IR Spectroscopy : Absorption bands at 1695cm11695 \, \text{cm}^{-1} (C=O stretch) and 1250cm11250 \, \text{cm}^{-1} (C-O-C ether stretch) validate functional groups.

Purity Assessment

High-performance liquid chromatography (HPLC) analyses from patent data show >98% purity for the multi-step synthesis route, surpassing the nucleophilic substitution method (95%).

Industrial-Scale Adaptations

Environmental and Cost Considerations

The patent route reduces waste by 40% compared to traditional methods, as it eliminates column chromatography and uses recyclable solvents like methanol-water mixtures. Production costs are estimated at $120/kg, 30% lower than prior art.

Challenges in Scalability

  • Byproduct Formation : Residual chloropropyl morpholine (5–8%) necessitates additional purification steps.

  • Temperature Sensitivity : Large-scale reactions require precise cooling systems to maintain temperatures below 60°C.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of notable interest in various scientific and industrial applications. This article explores its applications, particularly in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClF O3
  • Molecular Weight : Approximately 304.74 g/mol

Physical Properties

  • Appearance : Typically a white to off-white solid.
  • Solubility : Soluble in organic solvents such as ethanol and acetone.

Pharmaceutical Industry

This compound plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, modifications to the aldehyde group have been explored for their ability to inhibit cancer cell proliferation by targeting specific biochemical pathways involved in tumor growth.

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its chlorinated and fluorinated phenyl groups contribute to the effectiveness of these chemicals by enhancing their stability and bioactivity.

Example Application: Herbicide Development

Studies have demonstrated that derivatives of this compound can be used to develop selective herbicides that target specific weed species while minimizing damage to crops.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and condensation reactions.

Synthesis Pathway Example

A common synthesis pathway involves the reaction of 4-methoxybenzaldehyde with chlorinated phenols under basic conditions, leading to the formation of the target compound. This reaction showcases its utility as an intermediate in multi-step synthesis processes.

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Benefits
PharmaceuticalsIntermediate for drug synthesisPotential anticancer properties
AgrochemicalsDevelopment of herbicidesEnhanced stability and selectivity
Organic SynthesisBuilding block for complex organic moleculesVersatile reactivity and functional group diversity

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents (Phenoxymethyl Group) Molecular Formula Molecular Weight (g/mol) Key References
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde 2-Cl, 4-F C₁₅H₁₂ClFO₃ 298.7
3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde 2-Cl, 4-Cl C₁₅H₁₂Cl₂O₃ 311.16
3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde 2-Br, 4-Cl C₁₅H₁₂BrClO₃ 355.61
3-[(4-tert-Butylphenoxy)methyl]-4-methoxybenzaldehyde 4-tert-butyl C₁₉H₂₂O₃ 298.38

Electronic and Steric Effects

  • Halogen Substitution: The 2-Cl,4-F derivative exhibits enhanced electrophilicity at the aldehyde group due to the electron-withdrawing nature of Cl and F. The 2,4-dichloro variant shows stronger electron withdrawal, which could reduce solubility in polar solvents compared to the chloro-fluoro derivative .
  • Bulkier Groups :

    • The 4-tert-butyl analogue introduces steric bulk, reducing reactivity at the aldehyde group but increasing lipophilicity, which may enhance membrane permeability in drug design .

Key Research Findings

  • Schiff Base Synthesis :
    Derivatives of 4-methoxybenzaldehyde, including the target compound, react with amines to form Schiff bases, which are precursors to antimicrobial agents. The chloro-fluoro substituent enhances electrophilicity, accelerating imine formation compared to tert-butyl analogues .

  • Enzyme Inhibition Selectivity : Halogenated benzaldehydes exhibit species-dependent inhibition. For instance, 4-methoxybenzaldehyde inhibits both human CYP2A6 and mouse CYP2A5, whereas bulkier derivatives (e.g., tert-butyl) show reduced potency due to steric clashes .

Biological Activity

3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde (CAS No. 438220-87-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C15H12ClF O3, with a molecular weight of approximately 294.705 g/mol. The compound features a benzaldehyde moiety substituted with a chloro-fluorophenoxy group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays, focusing on its potential as an anticancer agent and its interaction with specific biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that related benzaldehyde derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF-718.36Inhibition of VEGFR-2
HepG219.90Induction of apoptosis
HCT11627.48Disruption of cell cycle

The proposed mechanisms by which this compound exerts its effects include:

  • VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death rates.
  • Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle progression, particularly in cancerous cells.

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various derivatives, including those similar to this compound. The results demonstrated that these compounds exhibited potent inhibitory effects against multiple cancer cell lines, with IC50 values indicating significant cytotoxicity.

Table 2: Case Study Results

CompoundCell LineIC50 (μM)Observations
3-[(2-Chloro-4-fluorophenoxy)...MCF-716.50High selectivity towards tumor cells
Analog AHepG220.00Induced apoptosis
Analog BHCT11622.30Cell cycle arrest observed

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (like Cl and F) on the phenyl ring enhances the biological activity of benzaldehyde derivatives. The methoxy group at position four appears to play a crucial role in modulating the compound's lipophilicity and biological interactions.

Q & A

Q. How can the compound be functionalized for use in photoaffinity labeling or proteomics studies?

  • Methodological Answer : Introduce a diazirine or benzophenone moiety via reductive amination or click chemistry. For example, react the aldehyde with an amino-diazirine under Schlenk conditions to form a stable imine. Mass spectrometry (MS/MS) confirms successful conjugation and identifies binding partners in pull-down assays .

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